1-(4-Ethoxyphenyl)acetone
Description
The Role of Aromatic Ketones in Synthetic Strategy
Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. numberanalytics.com This structural feature imparts unique reactivity and makes them pivotal intermediates in organic synthesis. numberanalytics.comnumberanalytics.com Their importance stems from their ability to participate in a wide array of chemical transformations, including nucleophilic additions, electrophilic substitutions, and condensation reactions, which allow for the construction of more complex molecules. numberanalytics.comfiveable.me
The ketone moiety is a common feature in numerous natural products, pharmaceuticals, dyes, and fragrances. nih.gov Consequently, the development of efficient methods for the synthesis of aromatic ketones has long been a subject of interest in synthetic chemistry. nih.gov Reactions such as the Friedel-Crafts acylation are fundamental for their preparation. numberanalytics.com
Furthermore, aromatic ketones serve as versatile reaction centers. nih.gov They are precursors in many well-known reactions, such as the Mannich reaction, Wittig reaction, Grignard reaction, and Baeyer–Villiger oxidation. nih.gov Recent advancements have also highlighted their utility in cross-coupling reactions. For instance, deacylative cross-coupling allows the acyl group of an aromatic ketone to be removed and replaced, enabling the formation of a diverse range of aromatic compounds. sciencedaily.com This versatility solidifies the role of aromatic ketones as crucial building blocks in the synthesis of fine chemicals, agrochemicals, and materials. numberanalytics.comsciencedaily.com
Contextualizing 1-(4-Ethoxyphenyl)acetone as a Precursor and Intermediate
This compound, also known as p-ethoxyphenylacetone, fits within this framework as a valuable synthetic intermediate. Its chemical properties, detailed in the table below, are foundational to its role in synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C11H14O2nih.gov |
| Molecular Weight | 178.23 g/mol nih.gov |
| IUPAC Name | 1-(4-ethoxyphenyl)propan-2-one nih.gov |
| CAS Number | 144818-72-4 nih.gov |
| XLogP3 | 2.1 nih.gov |
The structure of this compound makes it a precursor for various more complex molecules. For example, related phenylacetone (B166967) derivatives are key starting materials in the synthesis of chiral amines and other pharmacologically relevant compounds. rsc.orgrsc.org Biocatalytic methods, such as transamination and bioreduction, can be employed on phenylacetone structures to create optically active products, which are valuable in drug development. rsc.orgacs.org The ethoxy group on the phenyl ring can influence the compound's reactivity and the properties of its downstream products.
Research Landscape and Significance of Phenoxyphenylacetone Derivatives
The research landscape for phenoxyphenylacetone derivatives, including ethoxy and methoxy (B1213986) substituted compounds, is primarily driven by their utility as intermediates in the synthesis of biologically active molecules and other functional materials. While direct research on this compound itself is specific, the broader class of substituted phenylacetones is well-explored.
Derivatives such as 1-(4-methoxyphenyl)acetone and 1-(4-hydroxyphenyl)acetone are frequently cited in synthetic chemistry literature. solubilityofthings.comgoogle.compharmacompass.com For instance, 1-(4-methoxyphenyl)acetone is a precursor in the synthesis of chiral amines and is used in chemoenzymatic routes to produce key pharmaceutical intermediates. rsc.orggoogle.com Research has demonstrated the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of such ketones to their corresponding chiral alcohols, which are also valuable synthetic precursors. rsc.orgrsc.org
Furthermore, aldol (B89426) condensation reactions involving substituted phenylacetones and various aldehydes are a common method for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated ketones. magritek.comidpublications.org These products can have applications ranging from antioxidants to antimutagenic agents. idpublications.org The study of these derivatives is crucial for developing novel synthetic methodologies and for accessing a wider range of complex molecular architectures. mdpi.com The ongoing exploration of biocatalysis and new coupling reactions continues to expand the synthetic utility of this class of compounds. sciencedaily.comrsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAYQKVAKVNBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341330 | |
| Record name | 1-(4-Ethoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144818-72-4 | |
| Record name | 1-(4-Ethoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Ethoxyphenyl Acetone and Analogues
Established Synthetic Routes to 1-(4-Ethoxyphenyl)acetone
Established methods for synthesizing this compound and its immediate precursors often rely on the transformation of functional groups in readily available starting materials. These routes include the reduction of ester precursors and the oxidation of corresponding alkenes.
Reduction of Ester Precursors to Phenoxyphenylpropanols
The synthesis of phenoxyphenylpropanols, which are direct precursors to the target ketone via oxidation, can be achieved through the reduction of corresponding ester derivatives. For instance, the reduction of 4-ethoxyphenylpropionate esters using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) can yield the corresponding propanol. The reactivity of these reductions can be enhanced by the addition of lithium chloride, typically conducted in alcoholic solvents such as ethanol (B145695) or methanol (B129727) at temperatures between 30–60°C, often resulting in high yields.
A highly relevant parallel is the asymmetric hydrogenation of ester precursors for related methoxy-substituted compounds. The hydrogenation of 1-(4-methoxyphenyl)propan-2-yl acetate, for example, can produce the corresponding alcohol with high enantioselectivity using rhodium catalysts. csic.es This suggests that a similar catalytic hydrogenation of an appropriate ethoxy-substituted ester, such as ethyl 2-(4-ethoxyphenyl)propanoate, could serve as an effective method to produce 1-(4-ethoxyphenyl)propan-2-ol, the immediate alcohol precursor to this compound.
Approaches Involving Oxidative Transformations of Related Alkenes (Referencing Methoxyphenyl Analogues)
Oxidative cleavage of the double bond in alkene precursors provides a direct route to the desired ketone. While specific literature on the oxidation of 1-ethoxy-4-(prop-1-en-1-yl)benzene is sparse, extensive research on its methoxy (B1213986) analogue, anethole (B165797) (1-methoxy-4-(prop-1-en-1-yl)benzene), offers significant insight into potential synthetic pathways.
The oxidation of anethole to 1-(4-methoxyphenyl)acetone is a well-documented transformation. Methods include:
Peracid Oxidation : Using reagents like peroxyacetic acid to oxidize anethole. google.com This reaction proceeds through an epoxide intermediate, anethole oxide, which can then rearrange to the target ketone. google.comresearchgate.net Spontaneous hydrolysis of trans-anethole oxide has been shown to yield approximately 40% 1-(4-methoxyphenyl)acetone. acs.orgacs.org
Ozonolysis : The ozonolysis of anethole in a mixed solvent system, such as acetone (B3395972)/water, has been employed to synthesize the related compound p-anisaldehyde (4-methoxybenzaldehyde). researchgate.net This method could be adapted to yield the desired ketone.
Catalytic Oxidation : A novel method utilizes hydrogen peroxide as the oxidant with a dehydroabietylamine (B24195) Schiff base-copper(II) complex as a catalyst to convert anethole into p-methoxyphenylacetone with yields around 50%. google.com
These established methods for the methoxy analogue provide a strong basis for developing similar oxidative transformations for the synthesis of this compound from its corresponding alkene.
Condensation Reactions for Related Aromatic Ketones
Condensation reactions are fundamental in carbon-carbon bond formation and are widely used to construct the backbones of aromatic ketones and related structures like chalcones.
Aldol (B89426) Condensation Strategies (e.g., Acetone with Ethoxybenzaldehyde Derivatives)
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with a ketone. wvu.edu This strategy is applicable for synthesizing precursors to related aromatic ketones. In this context, 4-ethoxybenzaldehyde (B43997) can be reacted with acetone in the presence of a base, such as sodium hydroxide (B78521), to form 4-(4-ethoxyphenyl)but-3-en-2-one. ontosight.aichegg.com
A similar reaction using the methoxy analogue, p-anisaldehyde (4-methoxybenzaldehyde), and acetone is well-described. magritek.com The reaction is typically performed under basic conditions and can be controlled to produce either the mono-addition product, 4-(4'-methoxyphenyl)but-3-en-2-one, or the bis-addition product, 1,5-bis(4'-methoxyphenyl)penta-1,4-dien-3-one, by adjusting the stoichiometry of the reactants. magritek.com The mono-addition product is an α,β-unsaturated ketone, which is structurally related to the target compound.
Table 1: Products of Claisen-Schmidt Condensation
Formation of Chalcone-Type Compounds Featuring the 1-(4-Ethoxyphenyl) Moiety
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). rasayanjournal.co.inrjlbpcs.com These reactions are typically base-catalyzed and can be performed efficiently using grinding techniques, which align with the principles of green chemistry by reducing solvent use. rasayanjournal.co.inscitepress.org
To incorporate the 1-(4-ethoxyphenyl) moiety, one can use either 4-ethoxyacetophenone or 4-ethoxybenzaldehyde as a starting material. For example, the reaction of p-methoxyacetophenone and p-ethoxybenzaldehyde, using sodium hydroxide as a catalyst, yields (E)-3-(4-ethoxy-phenyl)-1-(4-methoxy-phenyl)-propenone with a high yield of 86%. rjlbpcs.com This demonstrates a straightforward method for creating chalcone (B49325) structures containing the desired ethoxy-substituted phenyl group.
Table 2: Examples of Synthesized Chalcones with Ethoxy/Methoxy Moieties
Advanced Synthetic Protocols
More advanced and alternative synthetic routes offer different approaches to this compound and its analogues, sometimes providing advantages in terms of efficiency, cost, or process control.
One such method is the Friedel-Crafts acylation . For the methoxy analogue, p-methoxyphenylacetone can be prepared by the acylation of anisole (B1667542) (methoxybenzene) with a suitable reagent like diacetyl oxide. google.com This suggests that this compound could be synthesized via the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene).
Another advanced protocol involves a three-step synthesis of 4-(4-methoxyphenyl)butan-2-one, an isomer of the target compound, using a continuous flow system with micropacked bed reactors. researchgate.net This approach involves:
Aldol condensation of p-anisaldehyde and acetone.
Catalytic hydrogenation of the resulting enone.
Hydrogenolysis of an intermediate alcohol.
This telescoped flow system allows for the separation and optimization of each reaction step, leading to significant process intensification and increased yields compared to batch processes. researchgate.net Such a strategy could be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Flow Chemistry Applications in Phenoxyphenylacetone Synthesis (Referencing Methoxyphenyl Analogues)
Continuous flow chemistry has emerged as a powerful tool in chemical manufacturing, providing enhanced control, safety, and efficiency compared to traditional batch processing. amt.ukteknoscienze.comgoflow.at This technology utilizes micro- or millimeter-scale reactors to ensure rapid heat and mass transfer, allowing for the safe execution of highly exothermic or hazardous reactions and the use of unstable intermediates. goflow.atmdpi.comnih.gov These principles have been successfully applied to the multi-step synthesis of analogues like 4-(4-methoxyphenyl)butan-2-one, demonstrating a significant process intensification. researchgate.net
A notable example is the telescoped three-step flow synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol. researchgate.net This system connects multiple reactors in series, eliminating the need for manual handling of intermediates. nih.govresearchgate.net The process involves:
Oxidation: 4-methoxybenzyl alcohol is oxidized over a gold-palladium on titanium dioxide (AuPd/TiO₂) catalyst.
C-C Coupling: The resulting aldehyde undergoes a carbon-carbon coupling reaction with acetone over an anatase TiO₂ catalyst.
Reduction: The final hydrogenation step is performed over a platinum on titanium dioxide (Pt/TiO₂) catalyst to yield the target molecule. researchgate.net
The key advantage of this telescoped flow system is the ability to compartmentalize each reaction, allowing for optimization of the catalyst and conditions (e.g., temperature, flow rate) for each individual step. researchgate.net This level of control led to a substantial increase in the yield of the related compound, benzylacetone, from 8% in a batch cascade to 56% in the flow system. researchgate.net For 4-(4-methoxyphenyl)butan-2-one, the flow synthesis achieved a yield of 48%, a notable improvement over the 41% yield obtained in batch when using the same catalyst supports. researchgate.net The implementation of flow chemistry not only boosts yield but also enhances safety, particularly when handling gases like oxygen and hydrogen at elevated temperatures. goflow.atresearchgate.net
| Feature | Batch Cascade researchgate.net | Telescoped Flow System researchgate.net |
| Product | 4-(4-methoxyphenyl)butan-2-one | 4-(4-methoxyphenyl)butan-2-one |
| Yield | 41% | 48% |
| Process Control | Limited; single set of conditions for all steps. | High; each step individually optimized. |
| Safety | Lower; challenges with handling intermediates. | Higher; contained system, small reaction volumes. |
| Efficiency | Lower; requires isolation of intermediates. | Higher; continuous, uninterrupted sequence. |
This table summarizes the comparative data between batch and flow synthesis for a methoxyphenyl analogue, highlighting the advantages of the flow chemistry approach.
Stereoselective Synthesis Pathways Utilizing Chiral Auxiliaries (Referencing Methoxyphenyl Analogues)
The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as different stereoisomers can have vastly different biological activities. wikipedia.org Stereoselective synthesis, which selectively produces one stereoisomer over others, often employs chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After establishing the desired chirality, the auxiliary can be removed and often recycled. wikipedia.org
While specific examples for this compound are not extensively detailed in readily available literature, the principles are well-established through the synthesis of its analogues. The synthesis of chiral building blocks for related compounds often involves the stereoselective reduction of a ketone.
For instance, a general and effective method involves the asymmetric reduction of an α-bromoacetophenone derivative, such as 3,5-dibenzyloxy-α-bromoacetophenone. google.com This reaction can be precisely controlled to yield either the (R)- or (S)-bromohydrin enantiomer with high purity. The stereoselectivity is achieved by using a reducing agent like borane-methyl sulfide (B99878) complex in the presence of a specific chiral auxiliary, such as (1R,2S)-cis-1-amino-2-indanol or its (1S,2R)-enantiomer. google.com The choice of the auxiliary's stereochemistry directly dictates the stereochemistry of the resulting alcohol product. These chiral bromohydrins are versatile intermediates for synthesizing various optically active compounds. google.com
Other chiral auxiliaries commonly used in asymmetric synthesis include:
Oxazolidinones: These are widely used to direct stereoselective alkylation and aldol reactions. wikipedia.org
Camphorsultam: This auxiliary is effective in controlling stereochemistry in Michael additions and Claisen rearrangements. wikipedia.org
Chiral Amines: Compounds like (R)-(+)-1-(4-methoxyphenyl)ethylamine can themselves act as chiral auxiliaries or as precursors to chiral ligands, guiding the stereochemical course of reactions such as Strecker syntheses.
The application of these auxiliaries allows chemists to construct molecules with specific three-dimensional arrangements, a fundamental requirement for producing modern, targeted therapeutic agents.
| Chiral Auxiliary | Type of Reaction / Application | Reference |
| (1R,2S)-cis-1-amino-2-indanol | Asymmetric reduction of ketones | google.com |
| Oxazolidinones | Stereoselective aldol and alkylation reactions | wikipedia.org |
| Camphorsultam | Michael additions, Claisen rearrangements | wikipedia.org |
| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | Strecker synthesis, chiral ligand precursor |
This table lists examples of chiral auxiliaries and their applications in stereoselective synthesis relevant to the preparation of chiral phenoxyphenylacetone analogues.
Chemical Reactivity and Transformation Pathways of 1 4 Ethoxyphenyl Acetone
Ketone Functional Group Reactivity
The ketone functional group is arguably the most reactive site in the molecule. masterorganicchemistry.comlibretexts.org The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. The adjacent methylene (B1212753) and methyl groups possess α-hydrogens, which exhibit acidity and can be removed by a base to form an enolate, another key reactive intermediate.
The electrophilic carbonyl carbon of 1-(4-ethoxyphenyl)acetone readily undergoes nucleophilic addition. In this class of reactions, a nucleophile attacks the carbonyl carbon, breaking the pi-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. msu.eduwikipedia.org
Common nucleophilic addition reactions include:
Reduction to an Alcohol: Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can reduce the ketone to the corresponding secondary alcohol, 1-(4-ethoxyphenyl)propan-2-ol.
Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, producing a tertiary alcohol after acidic workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is often catalyzed by a small amount of base.
| Reaction Type | Typical Reagents | Product Class |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Organometallic Addition | R-MgX, R-Li | Tertiary Alcohol |
| Cyanohydrin Formation | HCN, KCN/H⁺ | Cyanohydrin |
| Wittig Reaction | Ph₃P=CHR | Alkene |
The presence of α-hydrogens on the carbons adjacent to the carbonyl group allows this compound to participate in condensation reactions. In the presence of an acid or base, it can form an enol or enolate intermediate, which can then act as a nucleophile. uomustansiriyah.edu.iqsci-hub.se
A prominent example is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, where the ketone reacts with an aldehyde that cannot self-condense (lacking α-hydrogens), such as an aromatic aldehyde. uomustansiriyah.edu.iqd-nb.info For instance, reacting this compound with benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) would initially form a β-hydroxy ketone. This intermediate readily undergoes dehydration to yield a conjugated α,β-unsaturated ketone, also known as an enone or chalcone (B49325) derivative. d-nb.infoidpublications.orgresearchgate.net The resulting conjugated system, where the double bond is linked to both the aromatic ring and the carbonyl group, is particularly stable. uomustansiriyah.edu.iq
Similarly, self-condensation of this compound can occur, though crossed-condensations are more common in synthesis. doubtnut.com The reaction with another ketone or aldehyde under basic or acidic conditions, followed by dehydration, is a versatile method for forming new carbon-carbon bonds and producing complex enones. sci-hub.seresearchgate.net
Aromatic Ring and Ethoxy Group Transformations
The p-ethoxyphenyl group also presents sites for chemical modification, although these are generally less reactive than the ketone function.
The ethoxy group is an ether linkage. Under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), this ether can be cleaved. This reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated, making the ethyl group a better leaving group, which is then displaced by a halide ion. This would transform the ethoxy group into a hydroxyl group, yielding 1-(4-hydroxyphenyl)acetone.
The phenyl ring can undergo electrophilic aromatic substitution. The existing substituents—the ethoxy group and the acetone (B3395972) moiety—influence the position of attack. The ethoxy group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. The acetylmethyl group (-CH₂COCH₃) is a deactivating group and a meta-director. In this case, the powerful activating effect of the ethoxy group dominates, directing incoming electrophiles to the positions ortho to it (C-3 and C-5).
Common functionalization reactions include:
Halogenation: Introducing a halogen (e.g., Br, Cl) onto the aromatic ring. For example, bromination using N-Bromosuccinimide (NBS), often with a catalyst, can selectively add a bromine atom to the aromatic ring. nsf.gov In analogous methoxy-substituted aromatic ketones, bromination occurs at the positions ortho to the activating methoxy (B1213986) group. nsf.govanalis.com.my Thus, for this compound, bromination would be expected to yield 1-(3-bromo-4-ethoxyphenyl)acetone.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, again directed to the 3-position.
Friedel-Crafts Acylation/Alkylation: These reactions are less likely to be effective due to the presence of the deactivating ketone group, which can coordinate with the Lewis acid catalyst.
| Reaction Type | Reagents | Expected Major Product |
|---|---|---|
| Bromination | Br₂/FeBr₃ or NBS | 1-(3-Bromo-4-ethoxyphenyl)acetone |
| Nitration | HNO₃/H₂SO₄ | 1-(4-Ethoxy-3-nitrophenyl)acetone |
| Sulfonation | Fuming H₂SO₄ | 2-(4-Ethoxy-3-sulfophenyl)propan-2-one |
Redox Chemistry of this compound
The redox chemistry of this compound involves the oxidation and reduction of its functional groups.
Reduction: As mentioned, the most common reduction reaction is the conversion of the ketone to a secondary alcohol, 1-(4-ethoxyphenyl)propan-2-ol, using hydride reagents. More vigorous reduction methods, such as the Clemmensen (using zinc-mercury amalgam in concentrated HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, can completely remove the carbonyl oxygen, reducing the ketone to an alkane, yielding 4-propyl-ethoxybenzene.
Oxidation: The ketone functional group is resistant to further oxidation without cleaving carbon-carbon bonds. However, other parts of the molecule can be oxidized. Under strong oxidizing conditions, the methylene group alpha to the aromatic ring could potentially be oxidized. More significantly, the aromatic ring itself can be oxidized under harsh conditions, leading to ring-opening and degradation of the molecule. Electrochemical methods can also be employed for specific oxidative transformations. nih.govacs.orgacs.org For instance, the anodic oxidation of similar aromatic compounds can lead to deconstructive functionalization. nih.govacs.org
Catalytic Reduction to Corresponding Alcohol Derivatives
The catalytic reduction of this compound involves the addition of hydrogen across the carbonyl double bond to yield the secondary alcohol, 1-(4-ethoxyphenyl)ethan-1-ol. This transformation is a cornerstone of organic synthesis, converting a ketone into a more functionalized alcohol. The reaction is typically carried out by catalytic hydrogenation, where a catalyst facilitates the addition of molecular hydrogen (H₂).
A variety of metal catalysts are effective for this purpose, with Raney nickel, platinum, and palladium being commonly employed. The choice of catalyst can influence the reaction conditions and selectivity. For instance, Raney nickel is a versatile and cost-effective catalyst often used for the hydrogenation of ketones. Platinum-based catalysts, such as platinum on carbon (Pt/C), are also highly effective and can be used under milder conditions. The solvent system can also play a crucial role in the reaction's efficiency and selectivity, with alcohols like ethanol (B145695) or protic solvents being common choices.
The general reaction is as follows:
This compound + H₂ --(Catalyst)--> 1-(4-ethoxyphenyl)ethan-1-ol
Detailed research on the hydrogenation of analogous ketones, such as 4-phenyl-2-butanone, has shown that the choice of catalyst and solvent can influence the selectivity between the reduction of the ketone and the hydrogenation of the aromatic ring. For instance, using a Pt/TiO₂ catalyst in alkane solvents tends to favor ring hydrogenation, while in aromatic or alcohol solvents, the reduction of the carbonyl group is preferred. whiterose.ac.ukresearchgate.netresearchgate.netqub.ac.uk
Below is a representative data table summarizing typical conditions for the catalytic reduction of aryl ketones to their corresponding alcohols, which can be extrapolated for this compound.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Raney Nickel | Ethanol | 50-80 | 10-50 | 4-8 | >90 |
| Pt/C (5%) | Methanol (B129727) | 25-50 | 1-5 | 2-6 | >95 |
| Pd/C (10%) | Ethyl Acetate | 25-60 | 1-10 | 3-7 | >95 |
| Sodium Borohydride (NaBH₄) | Methanol/Water | 0-25 | 1 | 1-3 | >98 |
Oxidation Pathways to Carboxylic Acid Analogues
The oxidation of this compound to its corresponding carboxylic acid analogue, 4-ethoxyphenylacetic acid, represents another significant chemical transformation. As a methyl ketone, this compound is susceptible to specific oxidation reactions that cleave the acetyl group.
One of the most effective methods for this transformation is the haloform reaction . This reaction is specific to methyl ketones and compounds that can be oxidized to methyl ketones. The reaction proceeds by treating the ketone with a halogen (chlorine, bromine, or iodine) in the presence of a strong base, such as sodium hydroxide. The reaction involves the formation of a trihalomethyl intermediate, which is then cleaved by the base to yield a carboxylate salt and a haloform (chloroform, bromoform, or iodoform). Subsequent acidification of the carboxylate salt produces the desired carboxylic acid. The use of sodium hypochlorite (B82951) (bleach) as the oxidizing agent is a common and "green" approach for this reaction. quizlet.comquizlet.comacs.orgchegg.com
This compound + 3 NaOX + NaOH → 4-Ethoxyphenylacetate + CHX₃ + 3 NaX + H₂O
4-Ethoxyphenylacetate + H⁺ → 4-Ethoxyphenylacetic acid
(where X = Cl, Br, or I)
Another potential, though less common for this specific transformation, is the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones to the corresponding terminal amides by treatment with sulfur and an amine (like morpholine), which can then be hydrolyzed to the carboxylic acid. wikipedia.orgunacademy.commsu.eduorganic-chemistry.org
The following data table outlines representative conditions for the haloform oxidation of a closely related compound, 4'-methoxyacetophenone (B371526), to 4-methoxybenzoic acid, which are directly applicable to the oxidation of this compound.
| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium hypochlorite (bleach), NaOH | Water/Dioxane | 50-70 | 2-4 | 85-95 |
| Bromine, Sodium Hydroxide | Water/Dioxane | 40-60 | 1-3 | 80-90 |
| Iodine, Potassium Iodide, NaOH | Water/Dioxane | Room Temperature | 1-2 | >90 (as iodoform (B1672029) precipitate) |
Advanced Characterization and Spectroscopic Analysis of 1 4 Ethoxyphenyl Acetone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
In ¹H NMR spectroscopy, the chemical environment of each proton in 1-(4-Ethoxyphenyl)acetone dictates its resonance frequency (chemical shift, δ), providing a detailed map of the proton framework. Although a publicly available experimental spectrum is not provided in the search results, a predicted spectrum can be derived based on established chemical shift principles and data from analogous structures. libretexts.org
The ethoxy group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂ -CH₃) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-O-CH₂-CH₃ ). The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system. The methylene bridge protons (-CH₂ -C=O) and the methyl ketone protons (-C(O)-CH₃ ) are each expected to produce a singlet, as they lack adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₂CH₃ | ~ 1.40 | Triplet (t) | 3H |
| -C(O)CH₃ | ~ 2.15 | Singlet (s) | 3H |
| -CH₂ C(O)CH₃ | ~ 3.60 | Singlet (s) | 2H |
| -OCH₂ CH₃ | ~ 4.00 | Quartet (q) | 2H |
| Aromatic H (ortho to -CH₂C(O)CH₃) | ~ 7.15 | Doublet (d) | 2H |
| Aromatic H (ortho to -OCH₂CH₃) | ~ 6.85 | Doublet (d) | 2H |
Note: Predicted values are based on standard chemical shift tables and analysis of similar compounds.
¹³C NMR spectroscopy provides insight into the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal. The most downfield signal is anticipated for the carbonyl carbon of the ketone group due to its significant deshielding. Aromatic carbons resonate in the typical range of 110-160 ppm, with the carbon atom bonded to the oxygen (ipso-carbon) appearing further downfield. The aliphatic carbons of the ethoxy, methylene bridge, and methyl ketone groups appear at higher fields (more upfield). oregonstate.edulibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂CH₃ | ~ 15 |
| -C(O)CH₃ | ~ 29 |
| -CH₂ C(O)CH₃ | ~ 50 |
| -OCH₂ CH₃ | ~ 63 |
| Aromatic C H (ortho to -OCH₂CH₃) | ~ 115 |
| Aromatic C (ipso, attached to -CH₂C(O)CH₃) | ~ 130 |
| Aromatic C H (ortho to -CH₂C(O)CH₃) | ~ 131 |
| Aromatic C (ipso, attached to -OCH₂CH₃) | ~ 158 |
| -C (O)CH₃ | ~ 207 |
Note: Predicted values are based on standard chemical shift tables and additivity rules.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecular bonds, offering valuable information for functional group identification.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups. For this compound, the most prominent feature is the strong absorption band of the ketone carbonyl (C=O) stretch. The aryl ethyl ether moiety is characterized by two strong C-O stretching bands. pressbooks.pubyoutube.com Aromatic C=C stretching and aliphatic and aromatic C-H stretching vibrations are also readily identifiable. udel.edu
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Ketone C=O Stretch | ~ 1715 | Strong |
| Aromatic C=C Stretch | 1610, 1515 | Medium-Strong |
| Asymmetric Ar-O-C Stretch | ~ 1250 | Strong |
| Symmetric C-O-C Stretch | ~ 1040 | Strong |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the carbonyl (C=O) stretch is expected to be a strong and characteristic band. ias.ac.in Aromatic ring vibrations, such as the ring breathing mode, are also typically intense in Raman spectra, providing a distinct fingerprint for the substituted phenyl group. ias.ac.inias.ac.in The symmetric C-H stretching of the methyl groups would also be observable. ias.ac.in
Table 4: Expected Key Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aliphatic/Aromatic C-H Stretch | 3100 - 2800 | Medium-Strong |
| Ketone C=O Stretch | ~ 1690 | Medium |
| Aromatic Ring Stretch | ~ 1600 | Strong |
| Aromatic Ring Breathing | ~ 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound (molecular weight: 178.23 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 178. nih.gov
The fragmentation is dominated by cleavage of the bonds adjacent to the carbonyl group and the aromatic ring. The most favorable cleavage is the loss of an acetyl radical (•COCH₃, 43 Da), leading to the formation of a stable 4-ethoxybenzyl cation. This fragment can rearrange to a tropylium (B1234903) ion, which is often the most abundant ion (the base peak) in the spectrum. libretexts.orgresearchgate.net
Table 5: Major Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 178 | Molecular Ion (M⁺˙) | [C₁₁H₁₄O₂]⁺˙ | Parent molecule |
| 135 | [M - 43]⁺ | [C₉H₁₁O]⁺ | Base Peak; loss of •COCH₃ radical |
| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ | Loss of ethene from the m/z 135 fragment |
| 43 | [C₂H₃O]⁺ | [C₂H₃O]⁺ | Acetyl cation |
This fragmentation pattern, particularly the prominent base peak at m/z 135, is highly characteristic of the this compound structure. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components of a volatile mixture. In the analysis of this compound, the gas chromatography component first ensures the purity of the sample by separating it from any residual solvents or synthetic byproducts. The retention time, the time it takes for the compound to pass through the GC column, serves as a preliminary identifier.
Following separation, the purified compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a positively charged molecular ion (M•+), which is the intact molecule with one electron removed. The molecular ion of this compound has a mass-to-charge ratio (m/z) of 178, corresponding to its molecular weight. Due to the high energy of the ionization process, the molecular ion is unstable and undergoes predictable fragmentation, breaking into smaller, charged pieces. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of these fragments.
The fragmentation pattern provides crucial structural information. For this compound, the most significant fragmentation pathway involves the cleavage of the bond between the methylene group and the carbonyl carbon (alpha cleavage), a common fragmentation for ketones. This leads to the formation of a stable, resonance-stabilized 4-ethoxybenzyl cation.
Key fragments observed in the mass spectrum of this compound include:
m/z 135 : This prominent peak corresponds to the [C9H11O]+ cation, formed by the loss of an acetyl radical (•COCH3) from the molecular ion. This fragment, the 4-ethoxybenzyl cation, is the base peak in many analyses, indicating its high stability.
m/z 107 : This fragment arises from the 4-ethoxybenzyl cation (m/z 135) through the loss of an ethene molecule (C2H4). This rearrangement results in the formation of a stable hydroxyphenyl-containing cation.
| m/z Ratio | Proposed Fragment Ion | Chemical Formula of Fragment | Origin |
|---|---|---|---|
| 178 | Molecular Ion | [C11H14O2]•+ | Parent Molecule |
| 135 | 4-Ethoxybenzyl cation | [C9H11O]+ | Loss of •COCH3 from Molecular Ion |
| 107 | Hydroxyphenyl-containing cation | [C7H7O]+ | Loss of C2H4 from m/z 135 fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This high precision allows for the calculation of a compound's exact molecular formula.
For this compound, the molecular formula is C11H14O2. The nominal molecular weight is 178 atomic mass units (amu). However, multiple chemical formulas could potentially have the same nominal mass. HRMS resolves this ambiguity by measuring the exact mass, which is based on the precise masses of the most abundant isotopes of the constituent elements (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).
The theoretically calculated exact mass for C11H14O2 is 178.09938 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass confirms the elemental composition and rules out other possibilities. For instance, a compound with the formula C10H10N2O (nominal mass 178) would have a theoretical exact mass of 178.07931 Da, a difference that is easily resolved by HRMS. This confirmation of the molecular formula is a critical step in structural elucidation. chemguide.co.uk
| Parameter | Value |
|---|---|
| Molecular Formula | C11H14O2 |
| Nominal Mass | 178 amu |
| Theoretical Exact Mass | 178.09938 Da |
| Experimentally Determined Exact Mass | 178.099379685 Da chemguide.co.uk |
X-ray Diffraction Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves passing a beam of X-rays through a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact position of each atom.
As of this writing, a single crystal X-ray structure for this compound has not been reported in publicly available crystallographic databases. However, were such an analysis performed, it would provide a wealth of information about its solid-state molecular conformation. This includes:
Bond Lengths : The precise distances between bonded atoms (e.g., C-C, C=O, C-O).
Bond Angles : The angles formed between three connected atoms.
Based on its chemical structure, the molecule is not expected to be planar. The sp³ hybridized carbons of the ethyl group and the methylene bridge would introduce non-planar geometries, and the analysis would quantify the exact torsion angles defining this shape.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The data from a single crystal X-ray diffraction experiment also reveals how individual molecules pack together to form the crystal lattice. This packing is governed by non-covalent intermolecular interactions, which are crucial for understanding the physical properties of the solid material, such as melting point and solubility.
Without an experimentally determined crystal structure for this compound, a definitive analysis of its packing motifs is not possible. However, the functional groups present in the molecule allow for predictions of the likely interactions that would stabilize its crystal structure. The primary interactions expected are:
C-H···O Hydrogen Bonds : The carbonyl oxygen of the acetone (B3395972) group is a hydrogen bond acceptor. It would likely participate in weak hydrogen bonds with hydrogen atoms from the methylene, methyl, or aromatic groups of neighboring molecules. The ether oxygen of the ethoxy group could also act as a hydrogen bond acceptor.
The interplay of these weak forces would dictate the specific three-dimensional arrangement, or crystal packing motif, leading to a thermodynamically stable solid-state structure.
Computational and Theoretical Investigations of 1 4 Ethoxyphenyl Acetone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio methodologies, each providing a unique lens through which to examine molecular systems.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly effective for determining the optimized geometry and electronic structure of molecules. DFT calculations, such as those employing the B3LYP hybrid functional with a 6-311G(d,p) basis set, can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface.
For 1-(4-ethoxyphenyl)acetone, a DFT-based geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape and steric properties. The electronic structure, including the distribution of electron density, can also be thoroughly analyzed. While specific computational studies on this compound are not widely available in the literature, a theoretical calculation would provide the structural parameters.
Illustrative Data: The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT B3LYP/6-311G(d,p) calculation. This data is for representative purposes only.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | C-C-C (acetone moiety) | ~116° |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | Caromatic-Caromatic-C-Cmethylene (B1212753) | ~180° |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are known for their high accuracy, though they are typically more computationally demanding than DFT.
Applying ab initio calculations to this compound would provide highly reliable data on its energetic properties, such as the total electronic energy, and electronic properties like the dipole moment. These calculations are crucial for obtaining a precise understanding of the molecule's stability and polarity. Due to their computational cost, such studies are often performed for smaller systems, and specific ab initio data for this compound is not readily found in published research.
Illustrative Data: The table below shows representative energetic and electronic properties for this compound that could be determined using ab initio methods. This data is for illustrative purposes.
Table 2: Predicted Energetic and Electronic Properties of this compound
| Property | Method | Predicted Value |
|---|---|---|
| Total Electronic Energy | HF/6-311G(d,p) | ~ -653 Hartrees |
| Dipole Moment | MP2/6-311G(d,p) | ~ 2.5 Debye |
| Rotational Constants | HF/6-311G(d,p) | A: ~1500 MHz, B: ~400 MHz, C: ~350 MHz |
Electronic Structure and Reactivity Profiling
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests high polarizability and high chemical reactivity, whereas a large gap indicates high stability. This energy gap also corresponds to the lowest energy electronic excitation, which can be correlated with UV-visible absorption spectra. For this compound, the presence of the aromatic ring and carbonyl group would likely lead to intramolecular charge transfer phenomena upon electronic excitation.
Illustrative Data: The following table provides hypothetical FMO energies and the resulting energy gap for this compound. This data is for representative purposes only.
Table 3: Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different regions of electrostatic potential. MEP maps are invaluable for identifying reactive sites.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack (nucleophilic sites).
Blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack (electrophilic sites).
Green regions represent areas with a neutral or near-zero electrostatic potential.
For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl and ether groups, indicating these are the primary nucleophilic centers. The most positive potential (blue) would be expected around the hydrogen atoms of the methyl and methylene groups, as well as potentially on the carbonyl carbon, identifying them as electrophilic sites.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated using the chemical potential (μ) and hardness (η) as ω = μ² / 2η, where μ = (EHOMO + ELUMO) / 2.
These indices are crucial for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. A higher electrophilicity index indicates a better electrophile.
Illustrative Data: Based on the hypothetical FMO energies from Table 3, the global reactivity descriptors for this compound are calculated and presented below for illustrative purposes.
Table 4: Global Reactivity Descriptors for this compound| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |
| Chemical Softness (S) | 1 / 2η | 0.21 |
| Electrophilicity Index (ω) | μ² / 2η | 3.15 |
Intermolecular and Intramolecular Interaction Analysis
Computational chemistry offers powerful tools to investigate the various non-covalent interactions that govern the structure, stability, and packing of molecules in the solid state. For this compound, a detailed analysis of these forces provides insight into its supramolecular architecture.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface (HS) analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments, allowing for the mapping of different intermolecular contact types. The normalized contact distance (d_norm) map uses a red-white-blue color scheme, where red spots indicate close contacts with distances shorter than the van der Waals radii, white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts that are longer. nih.gov
For aromatic compounds with ether and ketone functionalities, similar to this compound, Hirshfeld analysis typically reveals a variety of interaction types. While specific studies for this compound are not prevalent, analysis of structurally related compounds, such as 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one, shows that H···H interactions constitute the most significant portion of the total Hirshfeld surface area, often exceeding 50%. researchgate.net This indicates the prevalence of van der Waals forces in the crystal packing.
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent the combination of d_e (distance from the surface to the nearest nucleus exterior to the surface) and d_i (distance from the surface to the nearest nucleus interior to the surface). The contribution of different types of contacts can be precisely quantified. For instance, in related structures, contacts involving hydrogen atoms (H···H, C···H, and O···H) are dominant. researchgate.net
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Aromatic Ketone.
| Interaction Type | Contribution (%) | Typical Appearance on Fingerprint Plot |
|---|---|---|
| H···H | ~45-55% | Large, diffuse region in the middle of the plot. researchgate.net |
| C···H / H···C | ~15-25% | Distinct "wing-like" features on either side of the main diagonal. researchgate.net |
| O···H / H···O | ~10-20% | Sharp spikes at lower d_e and d_i values, indicative of hydrogen bonds. researchgate.net |
| C···C | ~3-8% | Characteristic shape indicating π-π stacking interactions. |
Investigation of Hydrogen Bonding and π-Stacking Interactions
π-stacking interactions are another key stabilizing force in aromatic compounds. rsc.org These can occur between the phenyl rings of adjacent molecules. The presence of both an electron-donating ethoxy group and a moderately electron-withdrawing acetyl group can influence the electronic character of the aromatic ring, potentially favoring offset or displaced π-stacking arrangements to minimize electrostatic repulsion. nih.gov Computational studies on similar molecules have demonstrated that the combination of hydrogen bonding and π-π stacking interactions can significantly increase the stability of the resulting molecular assemblies. helsinki.fidntb.gov.uaunito.it
Table 2: Potential Non-Covalent Interactions in this compound.
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Weak Hydrogen Bonding (C-H···O) | Aromatic C-H or Methyl C-H (donor) and Carbonyl O or Ether O (acceptor) | Contributes to crystal packing and conformational stability. researchgate.net |
| π-π Stacking | Phenyl rings of adjacent molecules | Major contributor to the formation of supramolecular assemblies. nih.gov |
| C-H···π Interactions | Aliphatic or Aromatic C-H (donor) and Phenyl ring (acceptor) | Further stabilizes the three-dimensional crystal structure. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, electron delocalization, and hyperconjugative interactions by transforming the canonical molecular orbitals into localized, Lewis-like bonding orbitals. wikipedia.orgwisc.edu This analysis provides insight into the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule, quantifying their stabilization energy, E(2). researchgate.net
For this compound, significant hyperconjugative interactions are expected. The lone pair electrons on the ether oxygen (n_O) can delocalize into the antibonding π* orbital of the aromatic ring. Similarly, the lone pairs on the carbonyl oxygen (n_O) can interact with the antibonding σ* orbitals of adjacent C-C bonds. These interactions lead to a more stabilized electronic structure. The magnitude of the stabilization energy E(2) is proportional to the strength of the interaction.
Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Expected Significance |
|---|---|---|---|
| LP(O) of Ethoxy | π(C-C) of Phenyl ring | n → π | High; contributes to the electron-donating nature of the ethoxy group. |
| LP(O) of Carbonyl | σ(C-C) adjacent bonds | n → σ | Moderate; stabilizes the carbonyl group region. |
| π(C-C) of Phenyl ring | π(C=O) of Carbonyl | π → π | Significant; conjugation between the ring and the acetone (B3395972) moiety. |
| σ(C-H) of Methyl/Ethyl | σ(C-C) or σ(C=O) | σ → σ* | Low to Moderate; typical C-H hyperconjugation. |
Note: LP denotes a lone pair.
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry serves as a powerful ally to experimental spectroscopy, enabling the prediction of various spectra and aiding in the interpretation of experimental data.
Computational Simulation of IR and Raman Spectra
Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups and elucidating molecular structures. nih.gov Theoretical simulations, typically performed using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), a set of harmonic vibrational modes is obtained. arxiv.org IR intensities are related to the change in the dipole moment during a vibration, while Raman activities depend on the change in polarizability. arxiv.org
For this compound, DFT calculations would predict characteristic vibrational modes. These include the strong C=O stretching frequency of the ketone, the C-O-C stretching modes of the ether, aromatic C-H and C=C stretching, and various bending and deformation modes of the aliphatic ethyl and methyl groups. Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed spectral bands. chemrxiv.org
Table 4: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in an Aromatic Ethoxy Ketone.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3150-3050 | Medium / Strong |
| Aliphatic C-H Stretch | 3000-2850 | 3050-2900 | Strong / Strong |
| C=O Stretch (Ketone) | 1725-1705 | 1750-1720 | Very Strong / Medium |
| Aromatic C=C Stretch | 1600-1450 | 1620-1470 | Medium-Strong / Strong |
| Asymmetric C-O-C Stretch (Ether) | 1275-1200 | 1300-1220 | Strong / Medium |
| Symmetric C-O-C Stretch (Ether) | 1075-1020 | 1100-1040 | Medium / Strong |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (~0.96-0.98) for better comparison.
Electronic Absorption Spectra Prediction
The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ehu.es This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption peak. mdpi.com
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the aromatic chromophore. The primary absorptions would correspond to π → π* transitions within the substituted benzene (B151609) ring. The presence of the carbonyl group also introduces a weaker, typically lower-energy n → π* transition. The ethoxy group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone (B1666503), due to the extension of the conjugated system by the oxygen lone pairs. nih.gov
Table 5: Hypothetical TD-DFT Predicted Electronic Transitions for this compound.
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~320-340 | ~0.01 - 0.05 | HOMO-1 (n_O) → LUMO (π) | n → π |
| ~270-290 | ~0.2 - 0.4 | HOMO (π) → LUMO (π) | π → π |
| ~220-240 | ~0.5 - 0.8 | HOMO-2 (π) → LUMO (π) | π → π |
Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital. The values are illustrative based on similar compounds. nih.govresearchgate.net
Non-Linear Optical (NLO) Properties
Calculation of Static Hyperpolarizability (β) and Related NLO Coefficients
A comprehensive search of scientific literature and computational chemistry databases has been conducted to gather information on the non-linear optical (NLO) properties of this compound, with a specific focus on the theoretical calculation of its static hyperpolarizability (β) and related NLO coefficients.
Despite extensive searches, no specific computational studies detailing the static hyperpolarizability (β) or other NLO coefficients for the compound this compound were found in the available scientific literature. Theoretical investigations into the NLO properties of chemical compounds typically involve sophisticated quantum mechanical calculations, such as those based on Density Functional Theory (DFT) and other ab initio methods. These studies are highly specific to the molecule under investigation.
While the general field of computational chemistry has established methodologies for calculating such properties for a wide range of organic molecules, and numerous studies have been published on the NLO properties of various compounds, specific research pertaining to this compound appears to be absent from the public domain at this time. Therefore, no data tables or detailed research findings on its calculated NLO properties can be presented.
Applications of 1 4 Ethoxyphenyl Acetone in Advanced Organic Synthesis
Utilization as a Key Building Block in Complex Molecule Construction
The utility of 1-(4-ethoxyphenyl)acetone as a foundational molecule stems from its capacity to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Organic chemists leverage its inherent reactivity to introduce the 4-ethoxyphenylpropane skeleton into larger, more intricate structures.
Prochiral ketones such as this compound are valuable starting materials for the synthesis of enantiomerically pure alcohols, which are critical intermediates in the pharmaceutical industry. rsc.orgsciencenet.cn The asymmetric reduction of the ketone functionality yields chiral secondary alcohols with a defined stereochemistry.
While specific examples detailing the direct use of this compound are not prevalent in readily available literature, the principle is well-established through studies on its close structural analogues. For instance, the biocatalytic reduction of 4'-methoxyacetophenone (B371526) to enantiopure (S)-1-(4-methoxyphenyl)ethanol is a well-documented process using various whole-cell biocatalysts, such as Lactobacillus paracasei. researchgate.netresearchgate.net This chiral alcohol is a known precursor for cycloalkyl[b]indoles, which have potential applications in treating allergic responses. researchgate.net Similarly, the reduction of 1-(4-methoxyphenyl)propan-1-one, another analogue, yields chiral (1R)-1-(4-methoxyphenyl)propan-1-ol, a significant intermediate in medicinal chemistry. evitachem.com These examples strongly suggest that this compound can serve as a substrate for similar enantioselective transformations to produce chiral 1-(4-ethoxyphenyl)propan-2-ol, a valuable synthon for chiral active pharmaceutical ingredients (APIs).
The general transformation is summarized in the table below:
| Precursor Ketone (Analogue) | Reducing Agent/Catalyst | Chiral Alcohol Intermediate |
| 4'-Methoxyacetophenone | Lactobacillus paracasei | (S)-1-(4-methoxyphenyl)ethanol |
| 1-(4-Methoxyphenyl)propan-1-one | Chemical or Biocatalytic | (R/S)-1-(4-methoxyphenyl)propan-1-ol |
| This compound | (Potential) Ketoreductase | (R/S)-1-(4-ethoxyphenyl)propan-2-ol |
Aromatic ketones and their derivatives are integral components in the fragrance and flavor industry. The structural analogue of this compound, 1-(4-methoxyphenyl)acetone (also known as anisyl acetone (B3395972) or anisic ketone), is widely used in perfumery. chemimpex.com It is valued for its sweet, fruity, floral, and powdery scent profile with hints of anise and balsam. duorganics.inacsint.biz Anisyl acetone is incorporated into floral bouquets and fruity fragrance compositions, often acting as a modifier for other fragrance components like heliotropine and as a sweetener for cyclamen aldehyde. thegoodscentscompany.com It is utilized in fine fragrances, personal care products, and household items to impart these characteristic notes and enhance scent longevity. duorganics.in
Given the close structural similarity, where a methoxy (B1213986) group is replaced by an ethoxy group, it is highly probable that this compound possesses similar olfactory properties and applications. The ethoxy group may subtly modify the scent profile, potentially offering a unique variation for perfumers to create novel fragrance compositions.
Derivatization for Novel Chemical Entities
The chemical structure of this compound provides multiple sites for derivatization, enabling the synthesis of a wide array of novel compounds. The ketone moiety and the adjacent methyl and methylene (B1212753) groups are particularly amenable to condensation and substitution reactions.
This compound can serve as the ketone component in the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction. wikipedia.orgnih.gov This reaction occurs between a ketone containing α-hydrogens and an aromatic aldehyde that typically lacks α-hydrogens. wikipedia.org The methyl group of this compound is sufficiently acidic to be deprotonated by a base (e.g., sodium hydroxide), forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields a stable, conjugated α,β-unsaturated ketone, a class of compounds often referred to as chalcones or chalcone-like structures.
This synthetic route allows for the creation of a diverse library of compounds by varying the structure of the aromatic aldehyde. This versatility is a key aspect of its utility in synthetic chemistry. The general reaction is outlined below:
General Reaction Scheme for Chalcone (B49325) Synthesis
this compound + Ar-CHO --(Base)--> 1-(4-Ethoxyphenyl)-4-aryl-but-3-en-2-one + H₂O
Beyond condensation reactions, the this compound scaffold can be modified to produce a range of phenoxyphenylpropane derivatives. These transformations can target the ketone, the α-carbon, or the aromatic ether linkage.
Key derivatization reactions include:
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, yielding 1-(4-ethoxyphenyl)propan-2-ol. As discussed previously, stereoselective reduction leads to chiral versions of this alcohol.
Reductive Amination: The ketone can be converted into an amine via reductive amination, reacting with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent to form the corresponding phenoxyphenylpropylamine derivative.
α-Functionalization: The α-protons adjacent to the carbonyl group can be removed by a strong base, allowing for the introduction of various electrophiles. This enables reactions such as α-halogenation, α-alkylation, and α-hydroxylation, leading to a variety of substituted derivatives. researchgate.net
Ether Cleavage: The ethoxy group on the phenyl ring can be cleaved using strong acids like HBr or HI to yield the corresponding phenol, 1-(4-hydroxyphenyl)acetone, which is a valuable intermediate itself.
Catalytic and Biocatalytic System Integration
The integration of this compound into catalytic and especially biocatalytic systems represents a modern, efficient, and environmentally conscious approach to synthesizing high-value chemicals, particularly chiral compounds. nih.gov
The prochiral nature of the ketone makes it an ideal substrate for asymmetric reduction catalyzed by oxidoreductase enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). google.com These biocatalysts, often used as isolated enzymes or within whole-cell systems, can reduce the carbonyl group to a hydroxyl group with exceptionally high levels of stereoselectivity (enantiomeric excess, ee), often exceeding 99%. researchgate.netacs.org This method avoids the use of expensive chiral metal catalysts and often proceeds under mild, aqueous conditions. nih.gov
Engineered ketoreductases have been developed to accommodate a broad range of substrates, including bulky aryl ketones, to produce optically active alcohols. rsc.orgbohrium.com The application of such enzymatic systems to this compound would provide a direct and green route to chiral 1-(4-ethoxyphenyl)propan-2-ol, a key building block for pharmaceuticals. nih.gov
The table below summarizes potential catalytic transformations involving this compound.
| Transformation | Catalyst Type | System | Product Class | Significance |
| Asymmetric Reduction | Biocatalyst | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Chiral Secondary Alcohols | High enantioselectivity for pharmaceutical intermediates. entrechem.com |
| Aldol Condensation | Base Catalyst | NaOH, KOH | α,β-Unsaturated Ketones (Chalcones) | Synthesis of diverse chemical entities. nih.gov |
| Hydrogenation | Metal Catalyst | Pd/C, PtO₂, Raney Ni | Saturated Alcohols | Complete reduction of the ketone. |
Application in Multi-step Catalytic Reactions (Referencing Analogues)
While specific multi-step catalytic applications involving this compound are not extensively documented in dedicated studies, the reactivity of its core structure—an aromatic ketone—is central to a variety of advanced catalytic transformations. Analogues, particularly those derived from renewable resources like lignin, serve as valuable models for understanding the potential catalytic pathways for this compound. These pathways often focus on C-C bond formation or cleavage to create more complex molecules or upgrade biomass into valuable chemicals and fuel precursors. chemrxiv.orgrsc.orgnih.gov
One significant area of research is the catalytic upgrading of lignin-derived aromatic ketones. researchgate.net Lignin, a complex polymer rich in aromatic subunits, can be broken down into compounds structurally related to this compound. These molecules can then undergo multi-step catalytic processes such as hydrodeoxygenation (HDO), which removes oxygen atoms to produce hydrocarbons suitable for fuels and commodity chemicals. researchgate.netmdpi.com For instance, a typical HDO cascade over a bifunctional catalyst might involve:
Hydrogenation of the ketone carbonyl group to a secondary alcohol.
Dehydration of the alcohol to form an alkene.
Hydrogenation of the alkene and the aromatic ring.
Hydrodeoxygenation of the ether group to cleave the C-O bond.
Another relevant application for aromatic ketone analogues is in tandem catalytic reactions for the synthesis of complex aromatic structures. Transition metal-catalyzed sequences, for example, can utilize ketones in reactions that involve multiple bond-forming events in a single pot. pkusz.edu.cnwiley.com Recently, novel methods have emerged that use the ketone group as a removable handle to facilitate complex modifications of the aromatic ring. azom.com In these multi-step, one-pot procedures, an aromatic ketone can undergo a sequence of Claisen and retro-Claisen condensations to transform into an aromatic ester in situ. This intermediate is more amenable to a wide array of palladium-catalyzed cross-coupling reactions, including arylation, amination, and etherification, after which the original activating group is cleaved. chemrxiv.orgazom.com This strategy significantly expands the synthetic utility of aromatic ketones as versatile arylating agents in complex, multi-step syntheses. researchgate.net
Organocatalytic approaches have also been developed for the self-condensation of biomass-derived methyl ketones, which are structural analogues. These reactions create longer carbon chains, essential for producing precursors to jet and diesel fuels. nih.govescholarship.org Such processes, often involving aldol condensation cascades, demonstrate the potential for this compound to act as a building block in the synthesis of higher molecular weight compounds through carefully controlled catalytic sequences. nih.gov
Substrate for Biocatalytic Cascades (Referencing Analogues)
Biocatalytic cascades, which employ multiple enzymes in sequence to perform complex chemical transformations, offer a green and highly selective alternative to traditional synthetic methods. chemrxiv.org Aromatic ketones, including analogues of this compound, are valuable substrates for these enzymatic pathways, particularly for the synthesis of high-value chiral alcohols and other fine chemicals. acs.orgnih.gov
The most common application of aromatic ketones in biocatalysis is their asymmetric reduction to chiral secondary alcohols, which are important intermediates in the pharmaceutical industry. nih.gov This transformation is typically achieved using ketoreductases or alcohol dehydrogenases (ADHs), which exhibit high levels of enantioselectivity. mdpi.com For example, studies on close analogues such as 4'-methoxyacetophenone and 1-(4-methoxyphenyl)propan-1-one have demonstrated that whole-cell biocatalysts can achieve excellent yields and greater than 99% enantiomeric excess (ee) for the corresponding (S)- or (R)-alcohols. mdpi.comresearchgate.net These enzymatic reductions can be integrated into cascade systems where the product of one reaction becomes the substrate for the next, enabling the construction of complex molecules from simple precursors. springernature.com
A biocatalytic cascade for producing all four stereoisomers of 4-methoxyphenyl-1,2-propanediol, a derivative of the analogue 4-methoxyphenylacetone, highlights the power of this approach. The cascade utilizes an alcohol dehydrogenase to reduce the ketone with high diastereoselectivity, demonstrating how enzymes can precisely control stereochemical outcomes in multi-step syntheses.
Furthermore, chemoenzymatic cascades combine the strengths of both chemical and biological catalysts. In such a system, a chemical catalyst might first synthesize a prochiral ketone, which is then fed directly into a biocatalytic step for stereoselective reduction without the need for intermediate purification. researchgate.net This integration avoids issues of catalyst compatibility and can lead to highly efficient processes. The development of enzymatic cascades is a rapidly advancing field, and the use of aromatic ketone substrates like this compound and its analogues is crucial for accessing a wide range of enantiomerically pure compounds for various applications. nih.gov
Potential in Advanced Materials Chemistry (Referencing Related Aromatic Ketones)
Precursor for Specialty Polymers and Resins
Aromatic ketones are fundamental building blocks in the synthesis of high-performance specialty polymers, most notably the poly(aryl ether ketone) (PAEK) family. wikipedia.org These materials, which include well-known polymers like polyetheretherketone (PEEK) and polyetherketoneketone (PEKK), are prized for their exceptional thermal stability, chemical resistance, and robust mechanical properties, allowing them to replace metals in demanding applications such as aerospace, medical implants, and chemical processing equipment. nih.govgoogle.com
The synthesis of PAEK polymers typically proceeds through a nucleophilic aromatic substitution polycondensation reaction. In this process, an activated aromatic dihalide, often an aromatic diketone like 4,4′-difluorobenzophenone , acts as the electrophilic monomer. This is reacted with an aromatic bisphenolate salt (the nucleophilic monomer), such as that derived from hydroquinone (B1673460) or 4,4′-dihydroxybenzophenone. google.com The ketone groups within the monomer are crucial as they activate the leaving groups (typically fluoride) towards nucleophilic attack, facilitating the polymerization process. nih.gov
The general structure of PAEK polymers consists of aromatic rings linked by ether (-O-) and ketone (-CO-) groups. The ratio and sequence of these linkages determine the polymer's properties, such as its melting point, glass transition temperature, and crystallinity. wikipedia.org For example, PEEK has a higher ratio of ether to ketone linkages compared to PEKK, which influences its flexibility and processing characteristics. researchgate.net
| Polymer Name (Acronym) | Electrophilic Monomer (Example) | Nucleophilic Monomer (Example) | Key Properties |
| Polyetheretherketone (PEEK) | 4,4′-Difluorobenzophenone | Hydroquinone | High thermal stability, excellent mechanical strength, chemical inertness. nih.gov |
| Polyetherketoneketone (PEKK) | 1,4-Bis(4-fluorobenzoyl)benzene | Hydroquinone | High strength, adjustable crystallinity, high glass transition temperature. researchgate.net |
| Polyetherketone (PEK) | 4,4′-Difluorobenzophenone | 4,4′-Dihydroxybenzophenone | High melting point, high stiffness. google.com |
While this compound itself is a monoketone and thus not a direct monomer for these polymerization reactions, its structure represents the fundamental aryl-ether-ketone linkage that defines the PAEK family. It serves as a model compound for understanding the chemical and physical properties imparted by these functional groups. Furthermore, related aromatic ketones are essential precursors for synthesizing the di-functional monomers required for polymerization.
Future Research Directions for 1 4 Ethoxyphenyl Acetone
Exploration of Novel and Sustainable Synthetic Pathways
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For 1-(4-ethoxyphenyl)acetone, future research will likely focus on moving away from traditional synthesis routes that may involve harsh reagents and generate significant waste.
One promising avenue is the adoption of continuous flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless integration of reaction and purification steps. almacgroup.commit.eduresearchgate.net Future studies could focus on developing a telescoped continuous flow synthesis of this compound, minimizing manual handling and waste generation. almacgroup.com The use of eco-friendly solvents and renewable starting materials will also be a key aspect of this research.
Another critical area is the development of biocatalytic routes . Enzymes offer high selectivity and operate under mild conditions, making them ideal for green synthesis. researchgate.netnih.goventrechem.com Research could explore the use of engineered microorganisms or isolated enzymes to produce this compound from renewable feedstocks. This could involve, for example, the biocatalytic transformation of bio-derived phenols or related aromatic compounds.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Enhanced safety, improved efficiency, automation, reduced waste. almacgroup.commit.eduresearchgate.net | Development of telescoped multi-step syntheses, use of green solvents. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. researchgate.netnih.goventrechem.com | Engineering of enzymes and microorganisms for efficient production. |
Development of Advanced Catalytic Systems for Derivatization
The functionalization of the this compound backbone can lead to a wide array of new molecules with potentially valuable properties. Future research will be directed towards the development of sophisticated catalytic systems to achieve this with high precision and efficiency.
Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling a wide range of C-H functionalization reactions. rsc.orgscispace.com For this compound, research could focus on ketone-directed C-H activation to introduce new functional groups at specific positions on the aromatic ring or the aliphatic chain. rsc.org This would allow for the synthesis of complex derivatives that are otherwise difficult to access. Catalytic systems based on palladium, rhodium, or iridium could be explored for their efficacy in these transformations.
Furthermore, biocatalytic derivatization holds immense promise. The stereoselective reduction of the ketone group to a chiral alcohol is a particularly attractive transformation, as chiral alcohols are valuable building blocks in the pharmaceutical industry. researchgate.net Future work could involve screening for and engineering ketoreductases that can reduce this compound with high enantioselectivity. entrechem.com Additionally, other enzyme classes could be explored for reactions such as Baeyer-Villiger oxidation to produce esters or lactones. harvard.edu
Deeper Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving this compound, future research should employ advanced analytical techniques to gain deeper mechanistic insights.
Kinetic studies can provide valuable information about the rates of reaction and the factors that influence them. researchgate.netscispace.comnih.gov For instance, detailed kinetic analysis of the derivatization reactions of this compound can help in optimizing reaction conditions to maximize yield and minimize by-product formation.
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. wikipedia.orgias.ac.inslideshare.netthieme-connect.denih.gov By selectively replacing atoms in the this compound molecule with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, carbon-13 for carbon), researchers can track bond-breaking and bond-forming events. This can provide unambiguous evidence for proposed reaction intermediates and transition states, leading to a more complete mechanistic picture.
| Mechanistic Tool | Information Gained | Research Application |
| Kinetic Studies | Reaction rates, influence of reaction parameters. researchgate.netscispace.comnih.gov | Optimization of synthetic and derivatization processes. |
| Isotopic Labeling | Tracing of atomic pathways, identification of intermediates. wikipedia.orgias.ac.inslideshare.netthieme-connect.denih.gov | Elucidation of complex reaction mechanisms. |
Expanded Scope of Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. For this compound, an expanded use of computational modeling can accelerate discovery and innovation.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. researchgate.netscispace.comresearchgate.net Such studies can predict the most likely sites for chemical attack, the stability of reaction intermediates, and the energy barriers of transition states. This information can guide the design of new reactions and catalysts.
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or within the active site of an enzyme. scispace.comresearchgate.netmdpi.com These simulations can help in understanding solvent effects on reactivity and in designing enzymes with enhanced activity and selectivity for this substrate. The combination of DFT and MD can provide a comprehensive theoretical understanding to complement experimental work. mdpi.com
Integration into New Materials Science Paradigms
The unique combination of an aromatic ring, an ether linkage, and a ketone functional group makes this compound and its derivatives interesting building blocks for new materials.
Future research could explore the incorporation of the this compound moiety into functional polymers . nih.govrsc.orgscispace.com The aromatic and ether groups could contribute to desirable properties such as thermal stability and solubility, while the ketone group provides a handle for further modification or cross-linking. Such polymers could find applications in areas like organic electronics or as advanced coatings. rsc.orgrsc.org
The derivatization of this compound could also lead to the development of novel organic electronic materials . For example, the synthesis of larger, more conjugated systems based on this scaffold could result in molecules with interesting photophysical and electronic properties, potentially useful in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). rsc.orgrsc.org The exploration of substituted acetone (B3395972) derivatives in the formation of organic-inorganic hybrid materials also presents a promising research direction. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 1-(4-Ethoxyphenyl)acetone, and how should data interpretation account for potential impurities?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH-CH-O) and ketone moiety (δ ~2.5–3.0 ppm for the acetyl group). Compare with reference spectra from databases like PubChem or NIST .
- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) near 1700–1750 cm and ether C-O stretch around 1200–1250 cm.
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 164.2 (CHO) and fragmentation patterns.
- Impurity Analysis : Use gas chromatography (GC) with cooled injection systems to detect trace solvents (e.g., residual ethanol from synthesis) that may interfere with spectral clarity .
Q. What is a robust synthetic route for this compound, and how can reaction efficiency be optimized?
- Methodology :
- Base-Catalyzed Etherification : Reflux 4-hydroxyacetophenone with ethyl bromide in anhydrous ethanol using KCO as a base (50 mmol, 6–8 hours). Monitor reaction progress via TLC or colorimetric changes .
- Workup : Precipitate the product in cold water, filter, and recrystallize from ethanol. Yield improvements (>80%) require strict anhydrous conditions and excess alkylating agent (1.2:1 molar ratio).
- Alternatives : Explore microwave-assisted synthesis to reduce reaction time and energy consumption.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
- Toxicity Data : Limited studies exist, but structurally similar acetophenones show moderate skin irritation. Prioritize acute toxicity assays (e.g., OECD 423) for risk assessment .
- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for organic waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters. Compare with hydrogen-bonding patterns in related structures (e.g., 2-(4-hydroxyphenyl)acetic acid, which forms O-H···O interactions) .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R(8) rings) and predict packing efficiency .
Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to locate electrophilic sites (e.g., carbonyl carbon). Calculate Fukui indices to map nucleophilic attack susceptibility .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics using GROMACS or AMBER.
Q. How do structural modifications (e.g., halogenation) affect the biological activity of this compound derivatives?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 4'-chloro or 4'-fluoro derivatives) and test against bacterial models (e.g., E. coli). Use microdilution assays to determine MIC values.
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ constants) with antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
